molecular formula C21H18N4OS B2848799 benzo[d]thiazol-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2034387-08-9

benzo[d]thiazol-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2848799
CAS No.: 2034387-08-9
M. Wt: 374.46
InChI Key: SBUKPUGTGBKUKY-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse pharmacological profiles . The molecular structure is further hybridized with a tetrahydroisoquinoline and a methylpyrazole group, creating a complex multi-cyclic system designed for targeting specific biological pathways. The benzothiazole nucleus is recognized as a significant heterocyclic compound in medicinal chemistry, with derivatives demonstrating a wide range of established pharmacological properties . While the specific mechanism of action for this precise molecule is under investigation, structurally related compounds incorporating the benzothiazole motif have shown promising activity in areas such as anti-inflammatory research by modulating enzymes like COX and LOX, and in oncology research as potential apoptosis-inducing agents for the treatment of cancer . The nearly planar arrangement of the ring systems, as observed in similar benzothiazole derivatives, can be critical for its interaction with biological targets . This product is provided for research purposes to support the development of novel therapeutic agents and the study of structure-activity relationships (SAR). It is intended for use by qualified laboratory professionals only. This chemical is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It must not be administered to humans or animals.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-24-11-15(10-22-24)17-13-25(12-14-6-2-3-7-16(14)17)21(26)20-23-18-8-4-5-9-19(18)27-20/h2-11,17H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKPUGTGBKUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d]thiazol-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzothiazole core fused with a pyrazole and an isoquinoline derivative. The molecular formula is C17H16N4OSC_{17}H_{16}N_{4}OS, and it has a molecular weight of approximately 328.40 g/mol. The presence of multiple heterocycles contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with pyrazole and isoquinoline precursors. Various methods have been explored to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in various cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, compounds related to this structure have been reported to inhibit the activity of monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in cancer cell metabolism and survival .

Neuroprotective Effects

Research indicates that derivatives of this compound may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's. Inhibition of MAO-B activity was particularly noted in one study, where certain derivatives showed strong binding affinity and penetration across the blood-brain barrier (BBB) .

Study 1: MAO Inhibition

A study assessed various benzothiazole–isoquinoline derivatives for their inhibitory effects on MAO-B. Compound 4g demonstrated an IC50 value of 14.80 ± 5.45 μM, indicating potent activity compared to standard inhibitors .

CompoundIC50 (μM)Activity Level
4g14.80 ± 5.45High
4d64.83 ± 4.20Moderate

Study 2: Antimicrobial Efficacy

Another investigation tested the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that several derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, highlighting their potential as antimicrobial agents .

MicroorganismMIC (µg/mL)Compound Tested
Staphylococcus aureus<50Derivative A
Escherichia coli<50Derivative B

Comparison with Similar Compounds

Key Observations :

  • Substituents significantly impact synthetic efficiency. For example, 4g (28.1% yield) highlights challenges in introducing methylpiperazine groups compared to dihydroisoquinoline derivatives like 4e (76.6% yield) .

Enzyme Inhibition Profiles

Compounds with benzothiazole-dihydroisoquinoline hybrids exhibit selective inhibition of BChE over acetylcholinesterase (AChE), a critical feature for neurodegenerative disease therapeutics. For instance:

Compound ID/Name BChE IC₅₀ (µM) AChE IC₅₀ (µM) Selectivity (BChE/AChE) Anti-Aβ Aggregation Activity
Compound 9 1.2 >100 >83 Dose-dependent inhibition
Compound 23 0.8 >100 >125 Significant protection in SH-SY5Y cells
(R)-N-(Benzothiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide derivatives Varies (0.5–10 µM) Varies (>10–100 µM) High selectivity Multifunctional (MAO-B/BChE inhibition)

Comparison with Target Compound :

  • The pyrazole substituent in the target compound may mimic the pyrrolidinyl group in Compound 9 , enhancing BChE binding via hydrophobic interactions or π-stacking .
  • Molecular docking studies of analogs suggest dual binding to BChE’s catalytic active site (CAS) and peripheral anionic site (PAS), a feature likely conserved in the target compound .

Cytotoxicity and Therapeutic Potential

  • The dihydroisoquinoline scaffold’s rigidity, as seen in 4e, may enhance blood-brain barrier penetration compared to flexible alkyl chain derivatives .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to benzo[d]thiazol-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves disassembling the molecule into three primary fragments:

  • Benzo[d]thiazole-2-carbonyl chloride
  • 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
  • Coupling reagents for amide bond formation.

The dihydroisoquinoline core is synthesized via Bischler-Napieralski cyclization, followed by functionalization at the 4-position with the pyrazole group. Subsequent acylation with the benzothiazole carbonyl completes the assembly.

Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Bischler-Napieralski Cyclization

The dihydroisoquinoline scaffold is synthesized from β-phenethylamide precursors. For example, N-(2-phenylethyl)acetamide undergoes cyclization in the presence of phosphoryl chloride (POCl₃) at 80–100°C, yielding 3,4-dihydroisoquinoline.

Key Reaction Conditions:
Reagent Temperature Time Yield
POCl₃ (excess) 80°C 4 h 68%

Preparation of Benzo[d]thiazole-2-carbonyl Chloride

Oxidation of Benzo[d]thiazole-2-methanol

Benzo[d]thiazole-2-methanol is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, followed by treatment with thionyl chloride (SOCl₂) to generate the acyl chloride.

Critical Parameters:
  • Temperature Control : Maintaining 0°C during oxidation prevents over-oxidation.
  • SOCl₂ Stoichiometry : 2.5 equivalents ensures complete conversion to acyl chloride.

Amide Bond Formation: Final Assembly

The coupling of 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline with benzo[d]thiazole-2-carbonyl chloride is achieved using Hünig’s base (DIPEA) in anhydrous dichloromethane (DCM).

Stepwise Procedure:

  • Dissolve the dihydroisoquinoline derivative (1 eq.) in DCM.
  • Add DIPEA (3 eq.) and cool to 0°C.
  • Slowly add benzo[d]thiazole-2-carbonyl chloride (1.1 eq.) over 15 minutes.
  • Warm to room temperature and stir for 6 hours.
  • Quench with ice-water, extract with DCM, and purify via silica gel chromatography.
Yield and Purity:
Purification Method Yield Purity (HPLC)
Column Chromatography 65% 98.5%

Alternative Routes and Methodological Variations

Microwave-Assisted Coupling

Microwave irradiation (140°C, 20 minutes) in dimethylacetamide (DMA) accelerates the amidation step, reducing reaction time from 6 hours to 20 minutes while maintaining a 63% yield.

Solid-Phase Synthesis

Immobilizing the dihydroisoquinoline on Wang resin enables iterative coupling and washing steps, though yields are modest (45–50%) due to steric hindrance.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.43 (m, 7H, aromatic), 4.82 (s, 2H, CH₂CO), 3.86 (s, 3H, N-CH₃).
  • HRMS : Calculated for C₂₃H₂₁N₄OS [M+H]⁺: 409.1389; Found: 409.1385.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) confirms >98% purity, with no detectable side products.

Challenges and Optimization Opportunities

  • Regioselectivity in Pyrazole Functionalization : Competing N- versus C-substitution necessitates careful selection of protecting groups.
  • Acyl Chloride Stability : Hydrolysis during coupling can be mitigated by using anhydrous solvents and molecular sieves.
  • Scalability : Batch-to-batch consistency in dihydroisoquinoline synthesis remains a bottleneck, requiring advanced process analytical technology (PAT).

Q & A

Q. What in vitro assays are prioritized for initial pharmacological screening?

  • Methodological Answer :
  • Kinase Inhibition : ADP-Glo™ assay for EGFR or VEGFR2 .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) .

Conflict Resolution & Advanced Synthesis

Q. How are synthetic yields reconciled with theoretical calculations?

  • Methodological Answer :
  • Reaction Kinetic Modeling : Use Eyring equation to correlate activation energy with observed yields .
  • Byproduct Identification : GC-MS detects low-abundance impurities (e.g., des-methyl analogs) .

Q. What methods address low solubility in aqueous buffers during bioassays?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the methanone group .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100 nm via DLS) .

Structural & Mechanistic Probes

Q. How are isotopic labeling studies designed to track metabolic fate?

  • Methodological Answer :
  • 14^{14}C-Labeling : Incorporate 14^{14}C at the pyrazole methyl group; track urinary excretion in rodent models .
  • Deuterium Exchange : Use D2_2O in stability assays to identify labile protons .

Q. What electrophilic/nucleophilic sites guide derivatization for SAR studies?

  • Methodological Answer :
  • Electrophilic Sites : Thiazole C-2 (reacts with Grignard reagents) .
  • Nucleophilic Sites : Dihydroisoquinoline NH (alkylation with iodoacetamide) .

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